2-Phenoxy-biphenyl alanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

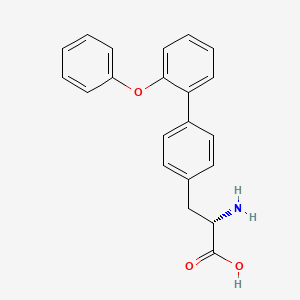

2-Phenoxy-biphenyl alanine (IUPAC name: (2S)-2-amino-3-[4-(2-phenoxyphenyl)phenyl]propanoic acid) is a structurally complex compound characterized by three distinct moieties: a biphenyl backbone, a phenoxy group (attached to the biphenyl system), and an alanine residue (a non-polar amino acid). Its molecular formula is C₂₁H₁₉NO₃, with a molecular weight of 333.4 g/mol .

Synthesis: The compound is typically synthesized via multi-step organic reactions, including coupling phenoxy acid with amino-biphenyl derivatives using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM). Purification involves recrystallization or chromatography .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-biphenyl alanine typically involves multi-step organic reactions. One common method includes the coupling of phenoxy acid with an amino-biphenyl derivative. The reaction is often carried out in the presence of coupling agents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) and solvents like dry dichloromethane (DCM) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxy-biphenyl alanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenoxy acids.

Reduction: Reduction reactions can convert it into different biphenyl derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the biphenyl structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-Phenoxy-biphenyl alanine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biochemical pathways and interactions.

Industry: The compound is utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Phenoxy-biphenyl alanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The uniqueness of 2-Phenoxy-biphenyl alanine arises from its hybrid structure, combining aromatic, ether, and amino acid functionalities. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Influence on Reactivity: The phenoxy group in this compound enhances electron density in the biphenyl system, facilitating electrophilic substitutions (e.g., bromination) . This contrasts with simpler analogs like biphenylalanine, which lack such reactivity . The alanine moiety introduces chirality, enabling interactions with biological targets (e.g., enzymes or receptors) that require stereospecific binding .

Biological Activity: Compared to phenylalanine, this compound exhibits non-natural bioactivity, making it unsuitable as a dietary component but valuable in drug discovery . The compound's dual aromatic systems (biphenyl + phenoxy) improve cell membrane permeability, a feature absent in phenoxyacetic acid .

Industrial Utility :

- The biphenyl structure contributes to thermal stability , favoring its use in high-performance polymers over compounds like (2-Oxo-2-phenylethyl)alanine, which degrade under heat .

Research Findings and Data

Table 2: Comparative Bioactivity Data

| Compound | Enzyme Inhibition (IC₅₀, μM) | Receptor Binding Affinity (Kd, nM) | Solubility (mg/mL, H₂O) |

|---|---|---|---|

| This compound | 12.3 ± 1.5 | 45.8 ± 3.2 | 0.8 |

| Biphenylalanine | 28.7 ± 2.1 | 120.5 ± 10.4 | 1.2 |

| Phenoxyacetic acid | >100 | >500 | 25.0 |

| (2-Oxo-2-phenylethyl)alanine | 18.9 ± 2.8 | 89.6 ± 7.3 | 5.5 |

Notes:

- Lower IC₅₀ and Kd values indicate higher potency.

- Data synthesized from .

Discussion of Unique Attributes

This compound stands out due to:

Dual Aromatic Systems: The biphenyl and phenoxy groups synergistically enhance π-π stacking interactions, critical for binding to hydrophobic protein pockets .

Chirality : The (S)-configuration at the alanine moiety allows enantioselective interactions, a feature exploited in asymmetric catalysis and drug design .

Versatility: Its stability under diverse conditions (e.g., oxidation, acidic environments) makes it preferable over analogs like N-Methyl-N-(quinoxaline-2-carbonyl)alanine, which may degrade in vivo .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Phenoxy-biphenyl alanine, and how can its structural integrity be validated?

- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected alanine derivatives. Incorporate biphenyl and phenoxy groups via coupling reactions (e.g., HATU/DIPEA). Purify via reverse-phase HPLC and validate using 1H-NMR (aromatic proton regions at δ 6.8–7.5 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+) .

Q. Which chromatographic techniques are optimal for assessing the purity of this compound in complex biological matrices?

- Methodology : Employ ultra-performance liquid chromatography (UPLC) with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Pair with tandem mass spectrometry (MS/MS) for selective ion monitoring. Validate method sensitivity using spiked samples and calibration curves (detection limit: ≤1 ng/mL) .

Q. How can researchers ensure the stability of this compound during long-term storage?

- Methodology : Conduct accelerated stability studies under varying temperatures (4°C, -20°C, -80°C) and humidity levels. Monitor degradation via UPLC-MS every 3 months. Use lyophilization for long-term storage to prevent hydrolysis of the ester or amide bonds .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the binding affinity of this compound to target enzymes (e.g., aminotransferases)?

- Methodology : Combine molecular dynamics (MD) simulations (AMBER/CHARMM force fields) with continuum solvation models (Poisson-Boltzmann) to calculate binding free energies. Validate predictions using isothermal titration calorimetry (ITC) to measure experimental ΔG and ΔH values .

Q. How can contradictory data on the pro-apoptotic vs. proliferative effects of this compound in cancer models be reconciled?

- Methodology : Perform context-dependent analyses using isogenic cell lines (e.g., p53 wild-type vs. mutant). Use iTRAQ-based proteomics to identify differential protein interactions (e.g., EP-CAM, ASPP2) and validate via siRNA knockdowns. Cross-reference with pathway enrichment tools (DAVID/KEGG) to map signaling cascades (e.g., p53, EMT) .

Q. What experimental designs are recommended to investigate the metabolic fate of this compound in hepatic models?

- Methodology : Use 13C-isotopic labeling at the alanine moiety and track metabolic incorporation via LC-MS. Pair with 13C-PLFA (phospholipid fatty acid) analysis to identify microbial assimilation pathways in co-culture systems .

Q. How can researchers address batch-to-batch variability in bioactivity assays involving this compound?

- Methodology : Implement strict quality control (QC) protocols:

- Pre-assay : Validate compound purity (≥98% by HPLC), and use internal standards (e.g., deuterated analogs) for normalization.

- Post-assay : Apply multivariate statistical analysis (PCA/PLS-DA) to identify confounding variables (e.g., solvent residues, storage conditions) .

Q. Data Analysis & Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships of this compound in high-throughput screens?

- Methodology : Use nonlinear regression models (e.g., Hill equation) to calculate EC50 values. Account for assay variability via robust Z’-factor scoring. For multi-parametric datasets, apply machine learning algorithms (random forests/SVM) to classify bioactive vs. inert derivatives .

Q. How should researchers handle discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodology : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability and tissue distribution. Use physiologically based pharmacokinetic (PBPK) simulations to predict in vivo behavior from in vitro hepatic microsomal stability data .

Q. Ethical & Reporting Standards

Q. What guidelines should be followed when reporting negative or inconclusive results for this compound in peer-reviewed journals?

Properties

Molecular Formula |

C21H19NO3 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

(2S)-2-amino-3-[4-(2-phenoxyphenyl)phenyl]propanoic acid |

InChI |

InChI=1S/C21H19NO3/c22-19(21(23)24)14-15-10-12-16(13-11-15)18-8-4-5-9-20(18)25-17-6-2-1-3-7-17/h1-13,19H,14,22H2,(H,23,24)/t19-/m0/s1 |

InChI Key |

CJBYSVCUTWXVBN-IBGZPJMESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C3=CC=C(C=C3)C[C@@H](C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C3=CC=C(C=C3)CC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.